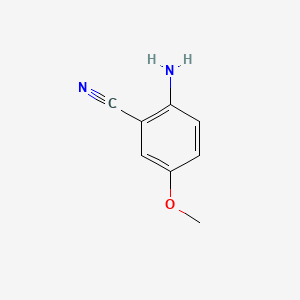

2-Amino-5-methoxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWMPAZUWXLIPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393202 | |

| Record name | 2-amino-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23842-82-2 | |

| Record name | 2-amino-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-5-methoxybenzonitrile molecular weight and formula

An In-Depth Technical Guide to 2-Amino-5-methoxybenzonitrile: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a pivotal chemical intermediate for professionals in research, development, and manufacturing. We will move beyond simple data recitation to explore the causality behind its synthesis, its reactivity, and its applications, ensuring a thorough understanding for its practical use in pharmaceutical and agrochemical industries.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 23842-82-2) is a substituted benzonitrile, a class of compounds recognized for their utility as versatile building blocks in organic synthesis.[1] The strategic placement of an amino group, a methoxy group, and a nitrile function on the aromatic ring creates a molecule with distinct reactive sites, making it a valuable precursor for complex heterocyclic systems.[2]

The molecular structure consists of a benzene ring substituted with an amino (-NH₂) group at position 2, a methoxy (-OCH₃) group at position 5, and a nitrile (-C≡N) group at position 1. This arrangement influences the molecule's electronic properties and reactivity, which is fundamental to its role in synthetic chemistry.

Table 1: Key Identifiers and Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 2-Cyano-4-methoxyaniline, 4-Amino-3-cyanoanisole | [4] |

| CAS Number | 23842-82-2 | [3][4][5][6] |

| Molecular Formula | C₈H₈N₂O | [3][4][5] |

| Molecular Weight | 148.16 g/mol | [3][5] |

| Appearance | Low-Melting Solid | [7] |

| Solubility | Slightly soluble in Chloroform and Methanol | [7] |

| Storage | Store at room temperature in a dark place under an inert atmosphere. | [5][7] |

Synthesis Strategy: A Mechanistic Perspective

While multiple proprietary methods exist for the synthesis of this compound, a common and logical laboratory-scale approach involves the modification of a readily available precursor, such as a substituted nitrobenzene. The following proposed workflow is based on established, fundamental organic chemistry transformations analogous to the synthesis of similar compounds.

The key challenge in synthesizing this molecule is the regioselective introduction of the functional groups. A plausible retrosynthetic analysis suggests starting from a precursor like 5-methoxy-2-nitrobenzonitrile. The critical final step would be the selective reduction of the nitro group to an amine.

Caption: Proposed high-level workflow for the synthesis of this compound.

Experimental Protocol: Selective Nitro Group Reduction

This protocol is a representative example based on methodologies for reducing nitroaromatic compounds to their corresponding anilines.[8] The choice of Tin(II) chloride (SnCl₂) in an acidic medium is a classic and effective method that is typically chemoselective for the nitro group in the presence of a nitrile.

Causality: Tin(II) chloride acts as a robust reducing agent in concentrated hydrochloric acid. The acidic environment is crucial for protonating the oxygen atoms of the nitro group, facilitating their removal as water molecules through a series of electron and proton transfers from the tin(II) species. This method is often preferred over catalytic hydrogenation when other reducible groups, such as a nitrile, are present and need to be preserved.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the starting material, 5-methoxy-2-nitrobenzonitrile (1.0 equivalent), in ethanol.

-

Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 equivalents) in concentrated hydrochloric acid. The addition should be done cautiously as the initial reaction can be exothermic.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C). Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium hydroxide or sodium bicarbonate solution until the pH is basic (pH 8-9), which will precipitate tin salts.

-

Extraction: Extract the product from the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Applications in Agrochemical and Pharmaceutical Development

The true value of this compound lies in its role as a versatile intermediate. Its functional groups serve as handles for constructing more complex molecules, particularly the nitrogen-containing heterocycles that are frequently the core scaffolds of bioactive compounds.[2]

-

In Agrochemicals: It serves as a key building block for a variety of herbicides, fungicides, and insecticides. The ability to use its amino and nitrile groups to form heterocyclic rings is instrumental in developing new active ingredients with high efficacy and improved environmental profiles.[2]

-

In Pharmaceuticals: This compound is a precursor for various therapeutic agents. Substituted benzonitriles are integral to many drug discovery programs.[1] For instance, structurally related aminobenzonitriles are crucial for synthesizing quinazoline-based kinase inhibitors, such as Gefitinib, which is used in targeted cancer therapy.[8][9]

Caption: A logical workflow for the use of this compound in a discovery program.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified with several hazards, and strict adherence to safety protocols is mandatory.[3]

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [3] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [3] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3][10] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [3][10] |

Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[10][11]

-

Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Contact Avoidance: Avoid all personal contact. Do not allow the chemical to get in the eyes, on skin, or on clothing.[10][11]

-

Ingestion Prevention: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[10]

-

Spill Management: In case of a spill, contain the material, prevent dust formation, and clean up using appropriate methods for solid chemical spills.[11]

Conclusion

This compound is more than just a chemical with a defined formula and weight; it is a strategic tool for chemical innovation. Its value is realized through the understanding of its reactivity, enabling chemists to construct complex molecular architectures that form the basis of next-generation pharmaceuticals and agrochemicals. The protocols and data presented in this guide underscore the importance of combining theoretical knowledge with practical, safety-conscious application to unlock the full potential of this versatile intermediate.

References

- PubChem. This compound | C8H8N2O | CID 3513002. [Link]

- Fisher Scientific. This compound, 95%, Thermo Scientific. [Link]

- CP Lab Safety. 2-Amino-5-methoxy-benzonitrile, min 97%, 10 grams. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H8N2O | CID 3513002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. calpaclab.com [calpaclab.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. This compound CAS#: 23842-82-2 [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Solubility of 2-Amino-5-methoxybenzonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-5-methoxybenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries.[1] In the absence of extensive published quantitative solubility data, this document synthesizes information on the physicochemical properties of the molecule to predict its solubility in a range of common organic solvents. Furthermore, this guide offers detailed, field-proven experimental protocols for researchers to determine the precise solubility of this compound in their specific solvent systems. This work is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary for the effective use of this compound in their research and development endeavors.

Introduction: The Critical Role of Solubility in Chemical Process Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that governs its behavior throughout the drug development lifecycle.[2][3][4] From synthesis and purification to formulation and bioavailability, understanding and controlling solubility is paramount.[2][3][4] this compound, with its amino, methoxy, and nitrile functional groups, presents a unique solubility profile that necessitates a thorough understanding for its effective application. This guide will delve into the theoretical and practical aspects of its solubility, providing a robust framework for its use in research and manufacturing.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | [5] |

| Molecular Weight | 148.16 g/mol | [5] |

| Melting Point | 46-47 °C | [6] |

| Boiling Point | 302 °C | [6] |

| Appearance | Pale Yellow to Dark Beige Low-Melting Solid | [6] |

| pKa (Predicted) | 2.41 ± 0.10 | [6] |

| Qualitative Solubility | Chloroform (Slightly), Methanol (Slightly) | [6] |

The presence of a primary amine and a methoxy group introduces polarity and the potential for hydrogen bonding, while the benzonitrile core contributes to its aromatic and somewhat non-polar character.[7][8] This amphiphilic nature suggests a nuanced solubility profile across different solvent classes.

Predicted Solubility Profile

In the absence of comprehensive experimental data, a predicted solubility profile can be constructed based on the principle of "like dissolves like" and by analyzing the behavior of structurally similar compounds. The functional groups of this compound suggest the following solubility trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The amino and methoxy groups can act as hydrogen bond acceptors, and the amino group can also be a hydrogen bond donor.[9] This suggests at least moderate solubility in polar protic solvents. However, the non-polar benzene ring will limit high solubility. The existing qualitative data of "slightly soluble" in methanol aligns with this prediction.[6]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. Given the polar nature of the nitrile and methoxy groups, moderate to good solubility is expected in these solvents. For many organic compounds, DMSO and DMF are excellent solvents.[1]

-

Non-Polar Solvents (e.g., Toluene, Hexane): The dominant non-polar benzene ring suggests some solubility in aromatic solvents like toluene through π-π stacking interactions. However, the polar functional groups will likely limit solubility in highly non-polar aliphatic solvents like hexane.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity. The qualitative observation of "slightly soluble" in chloroform suggests that while there is some interaction, it is not a highly favorable solvent.[6]

A summary of the predicted solubility is presented in the table below. It is crucial to note that these are estimations and should be confirmed experimentally.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Sparingly to Moderately Soluble | Hydrogen bonding potential from -NH₂ and -OCH₃ groups is counteracted by the non-polar aromatic ring.[9] |

| Polar Aprotic | Acetone, Ethyl Acetate, DMSO, DMF | Moderately to Highly Soluble | Strong dipole-dipole interactions and hydrogen bond accepting capabilities of the solvents are favorable.[1] |

| Non-Polar Aromatic | Toluene | Sparingly to Moderately Soluble | Favorable π-π interactions between the aromatic rings of the solute and solvent. |

| Non-Polar Aliphatic | Hexane | Poorly Soluble | The polar functional groups of the solute are incompatible with the non-polar nature of the solvent.[9] |

| Chlorinated | Dichloromethane, Chloroform | Sparingly Soluble | Moderate polarity of the solvent leads to limited solvation of the polar functional groups. |

Theoretical Framework: Hansen Solubility Parameters (HSP)

For a more quantitative prediction of solubility, Hansen Solubility Parameters (HSP) can be employed.[10] HSP theory decomposes the total Hildebrand solubility parameter (δ) into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[10] The principle is that substances with similar HSP values are likely to be miscible.

While the exact HSP values for this compound are not published, we can estimate them based on group contribution methods or by referencing values for similar structures like benzonitrile (δD=18.8, δP=12.0, δH=3.3 MPa½).[11] The addition of the amino and methoxy groups would be expected to increase the polar (δP) and hydrogen bonding (δH) components.

A practical application of HSP involves determining the "solubility sphere" for the solute. Solvents whose HSP values fall within this sphere are predicted to be good solvents.

Experimental Determination of Solubility

To obtain accurate quantitative solubility data, experimental determination is essential. The equilibrium shake-flask method is a widely accepted and reliable technique.[12][13]

Equilibrium Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the thermodynamic solubility of this compound.

Materials:

-

This compound (purity ≥95%)[5]

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Scintillation vials or flasks with airtight caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 72 hours. Preliminary experiments can be conducted to determine the time required to reach a constant concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve. This concentration represents the equilibrium solubility.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. echemi.com [echemi.com]

- 3. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound CAS#: 23842-82-2 [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. EaseToLearn.com [easetolearn.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scispace.com [scispace.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-5-methoxybenzonitrile

This guide provides a comprehensive analysis of the spectroscopic profile of 2-Amino-5-methoxybenzonitrile (CAS No: 23842-82-2), a valuable benzonitrile derivative in synthetic chemistry. For professionals in pharmaceutical development and chemical research, accurate structural elucidation is paramount. This document synthesizes predictive data based on established spectroscopic principles with detailed, field-proven protocols to serve as a robust reference for the characterization of this molecule.

Molecular Overview and Structure

This compound is an aromatic compound featuring three key functional groups on a benzene ring: an amino (-NH₂), a methoxy (-OCH₃), and a nitrile (-C≡N) group. This specific arrangement of electron-donating (amino, methoxy) and electron-withdrawing (nitrile) groups dictates its unique chemical and spectroscopic properties.

The relative positions of these substituents are critical for interpreting the spectral data that follows.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. While publicly accessible experimental spectra for this specific compound are limited, the following analysis is based on established substituent effects on aromatic systems.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region and two in the aliphatic region. The electron-donating amino and methoxy groups will shield the aromatic protons, shifting them upfield relative to benzene (7.34 ppm).

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.95 | d | 1H | H-3 | Ortho to the strongly donating -NH₂ group and meta to the -OCH₃ group. Expected to be a simple doublet due to coupling with H-4. |

| ~ 6.80 | dd | 1H | H-4 | Ortho to the -OCH₃ group and meta to the -NH₂ and -CN groups. Split by both H-3 and H-6, resulting in a doublet of doublets. |

| ~ 6.70 | d | 1H | H-6 | Ortho to the -CN group and ortho to the -NH₂ group, but meta to the -OCH₃ group. The combined effects result in a relatively upfield position, appearing as a doublet. |

| ~ 4.10 | br s | 2H | -NH₂ | The protons of the primary amine are typically broad due to quadrupole broadening and exchange. The chemical shift can vary with concentration and solvent. |

| ~ 3.78 | s | 3H | -OCH₃ | The methoxy group protons appear as a sharp singlet in a characteristic region. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to each unique carbon atom in the molecule.

| Chemical Shift (δ) (ppm) | Assignment | Rationale |

| ~ 158.0 | C-5 | Aromatic carbon attached to the electron-donating methoxy group, resulting in a significant downfield shift. |

| ~ 150.0 | C-2 | Aromatic carbon attached to the amino group, also shifted significantly downfield. |

| ~ 120.0 | C-4 | Aromatic CH carbon. |

| ~ 118.0 | -C≡N | The nitrile carbon has a characteristic chemical shift in this region. |

| ~ 117.5 | C-6 | Aromatic CH carbon. |

| ~ 115.0 | C-3 | Aromatic CH carbon. |

| ~ 100.0 | C-1 | Quaternary carbon attached to the nitrile group. Its position is influenced by both the adjacent amino group and the nitrile's anisotropy. |

| ~ 55.6 | -OCH₃ | The aliphatic carbon of the methoxy group. |

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-resolution, reliable NMR data.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (500 MHz Spectrometer):

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak shape.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse spectrum.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add 16 scans for a good signal-to-noise ratio.

-

Process the data with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover 0-220 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add 1024 scans or more to achieve an adequate signal-to-noise ratio.

-

Process the data with an exponential multiplication (line broadening of 1.0 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum. Reference the CDCl₃ solvent peak to 77.16 ppm.

-

Caption: Plausible EI fragmentation pathway for the title compound.

Experimental Protocol for GC-MS Data Acquisition

This protocol couples Gas Chromatography (GC) for separation with MS for detection.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Method:

-

Injector: Set to 250°C with a split ratio of 50:1.

-

Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method (EI):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: Scan from m/z 40 to 450.

-

-

Data Analysis: Identify the GC peak corresponding to this compound and analyze the associated mass spectrum. Compare the molecular ion and fragmentation pattern to the predicted data.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined application of NMR, IR, and MS techniques. This guide provides a robust framework of the expected spectroscopic data, grounded in fundamental chemical principles. The detailed protocols offer a standardized approach for researchers to acquire high-quality, reproducible data, ensuring the accurate identification and characterization of this important chemical intermediate.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3513002, this compound. PubChem.

- National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-amino-. NIST Chemistry WebBook.

- CP Lab Safety. (n.d.). 2-Amino-5-methoxy-benzonitrile, min 97%, 10 grams.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-5-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-5-methoxybenzonitrile. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages fundamental principles of NMR spectroscopy and empirical data from analogous compounds to construct a detailed, predictive interpretation. This approach ensures a robust and scientifically grounded resource for researchers working with this and structurally related molecules.

Molecular Structure and the Principles of Proton NMR

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It operates on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), will align with an external magnetic field. The precise resonance frequency of each proton is exquisitely sensitive to its local electronic environment, providing a unique fingerprint of the molecule's structure.

The structure of this compound, presented below, contains three distinct types of protons: those on the aromatic ring, the amine group, and the methoxy group. The chemical shift (δ), integration, and multiplicity (splitting pattern) of the signals for these protons are dictated by the interplay of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups and the electron-withdrawing nitrile (-CN) group.

Molecular Structure of this compound

Caption: Labeled structure of this compound.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound. These predictions are based on an analysis of substituent effects and data from comparable molecules.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Hₐ | ~6.9 - 7.1 | Doublet (d) | 1H | J_ac ≈ 2-3 Hz (meta) |

| Hₑ | ~6.7 - 6.9 | Doublet of Doublets (dd) | 1H | J_bc ≈ 8-9 Hz (ortho), J_ab ≈ 2-3 Hz (meta) |

| Hₒ | ~6.6 - 6.8 | Doublet (d) | 1H | J_bc ≈ 8-9 Hz (ortho) |

| -NH₂ | ~4.0 - 5.0 | Broad Singlet (br s) | 2H | N/A |

| -OCH₃ | ~3.8 | Singlet (s) | 3H | N/A |

Detailed Spectral Analysis and Rationale

Aromatic Protons (Hₐ, Hₑ, Hₒ)

The chemical shifts of the aromatic protons are influenced by the electronic nature of the substituents. The amino (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups through resonance, which increases electron density on the aromatic ring and shields the protons, shifting their signals to a lower chemical shift (upfield) compared to benzene (δ ≈ 7.34 ppm). Conversely, the nitrile (-CN) group is electron-withdrawing, deshielding the protons and shifting their signals downfield.

-

Hₐ: This proton is ortho to the electron-withdrawing nitrile group and meta to the electron-donating amino group. The deshielding effect of the nitrile group is expected to be dominant, placing this proton at the most downfield position among the aromatic protons. It will appear as a doublet due to meta-coupling with Hc (⁴J).

-

Hₑ: This proton is ortho to the electron-donating methoxy group and meta to the electron-withdrawing nitrile group. The shielding effect of the methoxy group will be significant. It will be split into a doublet of doublets due to ortho-coupling with Hc (³J) and meta-coupling with Ha (⁴J).

-

Hₒ: This proton is ortho to the strongly electron-donating amino group and meta to the electron-donating methoxy group. It is expected to be the most shielded of the aromatic protons, appearing at the most upfield position. It will be a doublet due to ortho-coupling with Hc (³J).

Amine Protons (-NH₂)

The protons of the primary amine will typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. A broad signal is characteristic of protons attached to nitrogen.

Methoxy Protons (-OCH₃)

The three protons of the methoxy group are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. Their chemical shift is characteristic of methoxy groups attached to an aromatic ring.

Experimental Protocol for ¹H NMR Spectroscopy

For researchers intending to acquire an experimental spectrum, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the amine protons.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the coupling patterns in the aromatic region.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to a range of approximately -2 to 12 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Workflow for ¹H NMR Spectral Analysis

Caption: Logical workflow for the analysis of the ¹H NMR spectrum.

Conclusion

This technical guide provides a detailed, predictive framework for the ¹H NMR spectrum of this compound. By understanding the fundamental principles of substituent effects on chemical shifts and coupling constants, researchers can confidently interpret experimental data for this compound and its analogs. The provided protocols and analytical reasoning serve as a valuable resource for the synthesis, characterization, and application of this molecule in drug discovery and development.

References

- Human Metabolome Database.¹H NMR Spectrum for Aniline.[Link]

- Human Metabolome Database.¹H NMR Spectrum for Anisole.[Link]

- SpectraBase.Benzonitrile ¹H NMR Spectrum.[Link]

- Chemistry LibreTexts.Coupling Constants.[Link]

- Reich, H. J.

13C NMR chemical shifts of 2-Amino-5-methoxybenzonitrile

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 2-Amino-5-methoxybenzonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound, a substituted aromatic compound of interest in medicinal chemistry and materials science. In the absence of a publicly available, fully assigned experimental spectrum, this document leverages foundational principles of NMR spectroscopy and established substituent effects to predict and rationalize the chemical shift of each carbon atom. We delve into the interplay of electronic effects—namely resonance and induction—exerted by the amino (-NH2), methoxy (-OCH3), and cyano (-CN) groups. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation and molecular characterization. A standardized experimental protocol for acquiring the 13C NMR spectrum is also provided to facilitate empirical validation.

Introduction to 13C NMR in Aromatic Systems

Carbon-13 NMR spectroscopy is an indispensable tool for determining the carbon framework of organic molecules. In aromatic systems, the chemical shifts of the ring carbons are exquisitely sensitive to the electronic environment, which is modulated by the attached substituents.[1][2] These carbons typically resonate in the range of δ 110-160 ppm.[1][3] The electron-donating or electron-withdrawing nature of a substituent alters the electron density at the ipso, ortho, meta, and para positions, causing predictable upfield (shielding) or downfield (deshielding) shifts. Understanding these substituent-induced chemical shifts (SCS) is paramount for accurate spectral assignment.[4]

The molecule of interest, this compound (C₈H₈N₂O), features a complex substitution pattern on the benzene ring.[5][6] The analysis of its 13C NMR spectrum requires a careful deconstruction of the competing and reinforcing electronic effects of its three distinct functional groups.

The Interplay of Substituent Electronic Effects

The chemical shift of each aromatic carbon in this compound is determined by the cumulative influence of the amino, methoxy, and cyano groups. These influences are broadly categorized as inductive and resonance effects.

-

Amino (-NH2) Group: The nitrogen atom is electronegative and exerts an electron-withdrawing inductive effect (-I). However, its lone pair of electrons can be delocalized into the π-system of the benzene ring, resulting in a powerful electron-donating resonance effect (+R).[7] This +R effect is dominant, increasing electron density primarily at the ortho and para carbons, causing them to be shielded (shifted upfield).[8] The ipso-carbon (the carbon directly attached to the group) is typically deshielded.[8]

-

Methoxy (-OCH3) Group: Similar to the amino group, the methoxy group exhibits a -I effect due to the electronegative oxygen and a +R effect from the oxygen's lone pairs.[9] The resonance donation increases electron density at the ortho and para positions, leading to shielding.[9] The methoxy carbon itself typically appears in the δ 55-60 ppm range.[10][11]

-

Cyano (-CN) Group: The nitrile group is strongly electron-withdrawing through both induction (-I) and resonance (-R).[12] The carbon atom of the nitrile group has a characteristic chemical shift in the δ 115-125 ppm range.[3][12] The group strongly deshields the ipso-carbon and withdraws electron density from the entire ring, particularly from the ortho and para positions.

The logical relationship of these effects on the benzene ring is visualized in the diagram below.

Predicted 13C NMR Chemical Shifts and Assignments

To predict the chemical shifts for this compound, we can use the principle of additivity based on the known spectra of benzene (δ ~128.5 ppm), aniline, anisole, and benzonitrile.[4][13][14][15] By analyzing the combined effects at each carbon, a reasoned assignment can be made.

(Note: An image with the numbered structure would be placed here in a final document. For this text-based format, please refer to the table for numbering.)

| Carbon Atom | Attached Group | Predicted δ (ppm) | Rationale for Chemical Shift |

| C1 | -CN | ~95 - 105 | Ipso to the strongly withdrawing -CN group and para to the donating -OCH3 group, but meta to the donating -NH2 group. The powerful deshielding from the nitrile is somewhat counteracted by the methoxy group, leading to a significantly upfield-shifted quaternary carbon compared to benzonitrile's C1 (~112 ppm). |

| C2 | -NH2 | ~150 - 155 | Ipso to the strongly donating -NH2 group, causing significant deshielding. This effect is amplified by being ortho to the withdrawing -CN group and meta to the -OCH3 group. |

| C3 | -H | ~100 - 110 | Ortho to the strongly donating -NH2 group, leading to strong shielding. It is meta to the withdrawing -CN, which has a minor deshielding effect. |

| C4 | -H | ~118 - 125 | Para to the donating -NH2 group and ortho to the donating -OCH3 group, resulting in very strong shielding. However, it is also para to the withdrawing -CN group, which causes deshielding. The net effect is a complex balance, but it is expected to be relatively shielded. |

| C5 | -OCH3 | ~158 - 163 | Ipso to the donating -OCH3 group, which is deshielding. It is meta to the withdrawing -CN group, which has a minor effect. The environment is similar to C1 of anisole (~159 ppm).[13] |

| C6 | -H | ~112 - 118 | Ortho to both the donating -NH2 and -OCH3 groups, leading to strong shielding. It is also ortho to the withdrawing -CN group, which provides a counteracting deshielding effect. |

| -CN | ~117 - 120 | The nitrile carbon itself. Its chemical shift is relatively consistent across different benzonitriles.[12][16] | |

| -OCH3 | ~55 - 57 | The methoxy carbon. Its chemical shift is characteristic and generally falls within this narrow range for aromatic ethers.[11][17] |

Standardized Experimental Protocol for 13C NMR Acquisition

This section provides a self-validating, field-proven methodology for acquiring a high-quality 13C NMR spectrum of this compound.

Sample Preparation

-

Weighing: Accurately weigh 15-25 mg of purified this compound.

-

Solvation: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial. Chloroform-d (CDCl3) is a common first choice for its ability to dissolve a wide range of organic compounds.

-

Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

NMR Spectrometer Parameters

The following parameters are based on a 400 MHz (for 1H) spectrometer, which corresponds to a 13C frequency of approximately 100 MHz.

| Parameter | Recommended Setting | Rationale |

| Nucleus | 13C | Target nucleus for the experiment. |

| Pulse Program | zgpg30 or similar | Standard 30-degree pulse with proton decoupling for a simple, quantitative spectrum. |

| Solvent | CDCl3 or DMSO-d6 | Lock signal for field stability. CDCl3 triplet at ~77.16 ppm. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for reproducibility. |

| Spectral Width | ~240 ppm (0 to 240 ppm) | Ensures all carbon signals, from the shielded methoxy to potentially deshielded aromatic carbons, are captured. |

| Number of Scans | ≥ 1024 | Required to achieve an adequate signal-to-noise ratio due to the low natural abundance (1.1%) of the 13C isotope. |

| Acquisition Time | ~1.0 - 2.0 s | Balances resolution and sensitivity. |

| Relaxation Delay (d1) | 2.0 - 5.0 s | A longer delay allows for full relaxation of quaternary carbons, leading to more accurate signal integration. |

Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening of ~1.0 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm or the solvent peak to its known chemical shift (e.g., CDCl3 at δ 77.16 ppm).

The workflow for this experimental protocol is outlined below.

Conclusion

The 13C NMR spectrum of this compound is a textbook example of the complex interplay of substituent electronic effects in a polysubstituted aromatic system. The strong resonance donation from the amino and methoxy groups causes significant shielding of specific ring carbons, while the powerful electron-withdrawing nature of the cyano group leads to deshielding at others. The predicted chemical shifts, summarized in this guide, provide a robust hypothesis for the assignment of an experimentally obtained spectrum. By following the detailed acquisition protocol, researchers can confidently generate high-quality data for the structural verification and further study of this important chemical entity.

References

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry. VCH.

- JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]

- Baddeley, G., & Smith, N. H. P. (1961). 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Journal of Chemistry. [Link]

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. [Link]

- Gowda, B. T., & Rao, P. J. M. (2004). The 13C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.

- Stowell, J. C., et al. (2005). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. PMC. [Link]

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

- S. S. S. B. Ali, et al. (2017). Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Asian Journal of Chemistry. [Link]

- Krygowski, T. M., & Stępień, B. T. (2005).

- White, K. G., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

- Chemistry Stack Exchange. (2020).

- Brainly. (2023).

- LibreTexts Chemistry. (2015). Spectral Characteristics of the Benzene Ring. [Link]

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0033895). [Link]

- SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Chemical Shifts. [Link]

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

- Reich, H. J. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. University of Wisconsin. [Link]

- ACD/Labs. (n.d.). NMR Prediction. [Link]

- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

- ResearchGate. (n.d.).

- CP Lab Safety. (n.d.). 2-Amino-5-methoxy-benzonitrile, min 97%, 10 grams. [Link]

- PubChem. (n.d.). This compound.

Sources

- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. compoundchem.com [compoundchem.com]

- 4. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | C8H8N2O | CID 3513002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anisole(100-66-3) 13C NMR [m.chemicalbook.com]

- 14. Aniline(62-53-3) 13C NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]

- 17. rsc.org [rsc.org]

An In-depth Technical Guide to the FT-IR Analysis of 2-Amino-5-methoxybenzonitrile

This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-Amino-5-methoxybenzonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of FT-IR for the structural elucidation and functional group identification of this important chemical intermediate.

Introduction: The Significance of this compound and FT-IR Analysis

This compound is a key building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its chemical structure, featuring a primary amine, a nitrile, and a methoxy group on a benzene ring, presents a rich landscape for vibrational spectroscopy.[1][2] Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups within a molecule.[3] By measuring the absorption of infrared radiation, which induces molecular vibrations at specific frequencies, FT-IR provides a unique spectral "fingerprint" that is invaluable for structural confirmation, quality control, and reaction monitoring.[3]

This guide will explore the characteristic vibrational modes of this compound, provide a detailed experimental protocol for acquiring a high-quality FT-IR spectrum, and offer insights into the interpretation of the resulting data.

Molecular Structure and Predicted Vibrational Modes

The infrared spectrum of this compound is dominated by the vibrational frequencies of its primary functional groups: the amino (-NH₂), nitrile (-C≡N), and methoxy (-OCH₃) groups, as well as the vibrations of the substituted aromatic ring.

Caption: Molecular structure of this compound.

Amino Group (-NH₂) Vibrations

Primary aromatic amines exhibit several characteristic vibrational modes.[4][5]

-

N-H Stretching: Two distinct bands are expected in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric stretching vibrations.[6] For aromatic amines, these absorptions are typically observed at slightly higher frequencies compared to their aliphatic counterparts.[4]

-

N-H Bending (Scissoring): A strong absorption is anticipated in the 1650-1580 cm⁻¹ range.[6]

-

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is typically found in the 1335-1250 cm⁻¹ region.[6]

-

N-H Wagging: A broad band due to out-of-plane N-H wagging can be observed between 910-665 cm⁻¹.[6]

Nitrile Group (-C≡N) Vibration

The nitrile group provides one of the most distinct and easily identifiable peaks in an infrared spectrum.

-

C≡N Stretching: Aromatic nitriles typically show a sharp, intense absorption band for the C≡N stretching vibration in the range of 2240-2220 cm⁻¹.[7] Conjugation with the aromatic ring slightly lowers this frequency compared to saturated nitriles.[8]

Methoxy Group (-OCH₃) and Aromatic Ring Vibrations

The methoxy group and the substituted benzene ring also give rise to a series of characteristic absorptions.

-

Aromatic C-H Stretching: A weak to medium absorption is expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[9][10]

-

Aliphatic C-H Stretching (of -OCH₃): Symmetrical and asymmetrical stretching vibrations of the methyl group will appear in the 3000-2850 cm⁻¹ region.[11]

-

C-O-C Stretching: The asymmetric and symmetric stretching of the aryl-alkyl ether linkage results in strong bands typically in the 1300-1000 cm⁻¹ region.

-

Aromatic C=C Stretching: The in-ring carbon-carbon stretching vibrations of the aromatic ring typically produce a series of bands in the 1600-1475 cm⁻¹ range.[12][13]

-

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring influences the position of the C-H out-of-plane bending vibrations, which are typically found in the 900-675 cm⁻¹ region.[9] For a 1,2,4-trisubstituted benzene ring, characteristic bands are expected in this region.

Experimental Protocol: ATR-FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is an ideal sampling technique for the FT-IR analysis of solid powder samples like this compound, as it requires minimal to no sample preparation.[14][15][16][17]

Caption: Experimental workflow for ATR-FT-IR analysis.

Materials and Equipment

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal)

-

This compound (solid powder)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its diagnostic checks. The instrument should be allowed to stabilize to minimize thermal drift. Install the ATR accessory into the sample compartment.

-

Background Spectrum Acquisition:

-

Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol and allow it to dry completely. This step is critical to remove any residues from previous analyses.

-

Initiate the background scan using the spectrometer's software. This spectrum accounts for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself, providing a zero-transmittance baseline.[7]

-

-

Sample Analysis:

-

Place a small, representative amount of the this compound powder onto the center of the ATR crystal.

-

Lower the ATR's pressure arm to apply firm and consistent contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine identification.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary to ensure that the peaks originate from a flat baseline.

-

Identify and label the wavenumbers of the characteristic absorption peaks. Correlate these peaks with the expected vibrational frequencies of the functional groups.

-

Data Summary and Interpretation

The following table summarizes the expected characteristic FT-IR absorption bands for this compound, based on established correlations for its constituent functional groups.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3450 - 3350 | Asymmetric N-H Stretch | Primary Aromatic Amine | Medium |

| 3350 - 3250 | Symmetric N-H Stretch | Primary Aromatic Amine | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 3000 - 2850 | C-H Stretch | Methoxy (-OCH₃) | Medium |

| 2240 - 2220 | C≡N Stretch | Aromatic Nitrile | Strong, Sharp |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Aromatic Amine | Strong |

| 1600 - 1475 | C=C Stretch (in-ring) | Aromatic Ring | Medium to Weak |

| 1335 - 1250 | Aromatic C-N Stretch | Primary Aromatic Amine | Strong |

| ~1250 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | Strong |

| ~1040 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether | Strong |

| 900 - 675 | C-H Out-of-Plane Bend | Substituted Aromatic | Strong |

Table based on data from various spectroscopic resources.[4][6][8][9][10][12]

Interpretation Insights:

-

The presence of two distinct peaks in the 3450-3250 cm⁻¹ region is a strong confirmation of the primary amine group.[6]

-

The sharp, intense peak around 2230 cm⁻¹ is the most diagnostic feature of the nitrile functional group.[7][8] Its high intensity is due to the large change in dipole moment during the stretching vibration.[8]

-

The strong absorptions in the 1300-1000 cm⁻¹ range, coupled with the C-H stretches below 3000 cm⁻¹, confirm the presence of the methoxy group.

-

The collection of peaks in the 1600-1475 cm⁻¹ region and the C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹) are characteristic of the substituted aromatic ring.[9][13] The specific pattern of the out-of-plane bending bands can provide further confirmation of the 1,2,4-trisubstitution pattern.[18][19]

Conclusion

FT-IR spectroscopy, particularly when coupled with the ATR sampling technique, offers a powerful, efficient, and reliable method for the structural characterization of this compound. By understanding the characteristic vibrational frequencies of the amine, nitrile, methoxy, and substituted aromatic functionalities, researchers can confidently verify the identity and purity of this compound. The detailed protocol and spectral interpretation guide provided herein serve as a robust framework for obtaining and analyzing high-quality FT-IR data, ensuring scientific integrity and supporting the advancement of research and development in the pharmaceutical and chemical industries.

References

- Suruchi, & Tandon, P. (2009). Vibrational analysis of substituted benzonitriles. IV. Transferability of force constants--the case of some aminobenzonitriles. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 53(12), 2049–2052. [Link]

- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27. [Link]

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.

- Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

- Edubirdie. (n.d.).

- Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]

- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]

- Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Spectra Analysis Instruments, Inc.[Link]

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry and Biochemistry. [Link]

- EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR).

- Smith, B. C. (2016). Distinguishing structural isomers: Mono- and disubstituted benzene rings.

- Bagchi, S., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, 120(16), 3747–3756. [Link]

- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 10-15. [Link]

- Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU Department of Chemistry and Biochemistry. [Link]

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry and Biochemistry. [Link]

- Tassaing, T., et al. (2011). Substituent effect on the interaction of aromatic primary amines and diamines with supercritical CO2 from infrared spectroscopy and quantum calculations. Physical Chemistry Chemical Physics, 13(39), 17688-17698. [Link]

- ResearchGate. (2024, December 6). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights.

- ResearchGate. (2025, August 6). Infrared spectra and structure of molecular complexes of aromatic acids.

- PubChem. (n.d.). This compound (C8H8N2O). PubChem. [Link]

- PubChem. (n.d.). This compound. PubChem. [Link]

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

- PubChem. (n.d.). 2-Amino-4-hydroxy-5-methoxybenzonitrile. PubChem. [Link]

- Max Planck Institute for Pure and Applied Research. (1999, August 20).

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder Department of Chemistry. [Link]

- Der Pharma Chemica. (n.d.). Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of 2-amino-5-fluorobenzonitrile by Ab Initio Methods. Der Pharma Chemica. [Link]

- ResearchGate. (2019, June 6). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory.

- ResearchGate. (n.d.). Fundamental vibrational frequencies of benzonitrile (in cm-').

- National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-amino-. NIST Chemistry WebBook. [Link]

- MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]

Sources

- 1. PubChemLite - this compound (C8H8N2O) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C8H8N2O | CID 3513002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. eng.uc.edu [eng.uc.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]

- 16. mt.com [mt.com]

- 17. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. spectra-analysis.com [spectra-analysis.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Amino-5-methoxybenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the theoretical mass spectrometry fragmentation patterns of 2-Amino-5-methoxybenzonitrile (C₈H₈N₂O, Molecular Weight: 148.16 g/mol ).[1] As direct experimental spectral data for this specific compound is not widely available in public databases, this document leverages established fragmentation principles of aromatic amines, methoxyarenes, and benzonitriles to construct a predictive model of its behavior under both hard and soft ionization techniques. This guide is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the structural elucidation and identification of novel small molecules. We will explore the expected fragmentation pathways under Electron Ionization (EI) and the anticipated behavior under Electrospray Ionization (ESI), providing detailed mechanistic insights and robust, field-proven experimental protocols.

Introduction: The Structural Context and Analytical Imperative

This compound is a substituted aromatic compound featuring three key functional groups: a primary amine (-NH₂), a methoxy group (-OCH₃), and a nitrile (-C≡N). The interplay of these groups dictates the molecule's chemical reactivity and, critically for our purposes, its fragmentation cascade upon ionization. The aromatic ring provides a stable core, often resulting in a prominent molecular ion in mass spectra.[2] Understanding the fragmentation pattern is paramount for unambiguous identification in complex matrices, such as in metabolomics, impurity profiling, or synthetic chemistry reaction monitoring.

This guide will first delve into the high-energy fragmentation induced by Electron Ionization (EI), a common technique for GC-MS, followed by a discussion of the softer Electrospray Ionization (ESI) method, which is a cornerstone of LC-MS.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Under standard 70 eV EI conditions, this compound is expected to undergo extensive and structurally informative fragmentation. The initial ionization event will likely involve the removal of a non-bonding electron from the nitrogen of the amino group or the oxygen of the methoxy group, as these are the most electron-rich sites. The resulting molecular ion (M•⁺) at m/z 148 will then undergo a series of competing fragmentation reactions.

Predicted Key Fragmentation Pathways

The fragmentation of the M•⁺ at m/z 148 is predicted to proceed via several major pathways, driven by the stability of the resulting fragment ions and neutral losses:

-

Loss of a Methyl Radical (•CH₃): A primary and highly favorable fragmentation for methoxy-substituted aromatics is the cleavage of the O-CH₃ bond, leading to the loss of a methyl radical (15 Da).[3] This would produce a highly stable, resonance-delocalized phenoxide-type cation at m/z 133 .

-

Loss of Formaldehyde (CH₂O): Anisole and its derivatives are known to undergo rearrangement and elimination of formaldehyde (30 Da).[3] This pathway would lead to the formation of an ion at m/z 118 .

-

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of aromatic amines (anilines) is the elimination of HCN (27 Da) from the ring system after initial rearrangement.[2][4] This would result in a fragment ion at m/z 121 . Benzonitriles also readily lose HCN, which presents another route to an ion at m/z 121, although from a different initial fragmentation.[5][6][7]

-

Sequential Fragmentation: The primary fragment ions will likely undergo further fragmentation. For instance, the m/z 133 ion could subsequently lose carbon monoxide (CO, 28 Da) to yield a fragment at m/z 105 . The m/z 121 ion could also lose CO to form an ion at m/z 93 .

The following diagram illustrates the predicted major fragmentation pathways under EI.

Caption: Predicted EI Fragmentation of this compound.

Summary of Predicted EI Fragment Ions

| m/z | Proposed Ion Structure | Neutral Loss | Description |

| 148 | [C₈H₈N₂O]•⁺ | - | Molecular Ion (M•⁺) |

| 133 | [C₇H₅N₂O]⁺ | •CH₃ | Loss of a methyl radical from the methoxy group. |

| 121 | [C₇H₆NO]•⁺ | HCN | Loss of hydrogen cyanide. |

| 118 | [C₇H₆N₂]•⁺ | CH₂O | Loss of formaldehyde from the methoxy group. |

| 105 | [C₆H₅N₂]⁺ | •CH₃, CO | Sequential loss of a methyl radical and carbon monoxide. |

| 93 | [C₆H₆N]⁺ | HCN, CO | Sequential loss of hydrogen cyanide and carbon monoxide. |

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Perspective

Electrospray Ionization (ESI) is a soft ionization technique that typically imparts minimal excess energy to the analyte molecule.[8] This is particularly useful for determining the molecular weight of a compound as it often results in an intact molecular species with a charge. For this compound, the primary amine group is a basic site that will be readily protonated in the ESI source when analyzed in positive ion mode.

Expected ESI Spectrum

In a typical positive ion ESI-MS experiment, the dominant species observed will be the protonated molecule, [M+H]⁺.

-

Protonated Molecule ([M+H]⁺): The mass spectrum will be characterized by a strong signal at m/z 149.1 , corresponding to the addition of a proton to the neutral molecule (C₈H₈N₂O + H⁺).

Minimal in-source fragmentation is expected under standard ESI conditions. However, by increasing the cone voltage or performing tandem mass spectrometry (MS/MS), fragmentation of the [M+H]⁺ ion can be induced.[9] The fragmentation of the protonated species may differ from EI fragmentation but would likely still involve the loss of small neutral molecules like ammonia (NH₃) or formaldehyde (CH₂O).

Caption: Ionization of this compound via ESI.

Experimental Protocols

The following protocols are provided as a robust starting point for the analysis of this compound and can be adapted for specific instrumentation.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This protocol is designed for the identification and structural confirmation of the analyte.

1. Sample Preparation:

- Dissolve 1 mg of this compound in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

- Perform serial dilutions to achieve a final concentration of approximately 1-10 µg/mL.

- Filter the final solution through a 0.22 µm syringe filter before injection.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 8890 GC System or equivalent.

- Mass Spectrometer: Agilent 5977B MSD or equivalent.

- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

- Inlet Temperature: 250°C.

- Injection Volume: 1 µL.

- Injection Mode: Splitless.

- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

- Oven Temperature Program:

- Initial temperature: 100°C, hold for 2 minutes.

- Ramp: 15°C/min to 280°C.

- Final hold: 5 minutes at 280°C.

- MS Transfer Line Temperature: 280°C.

- Ion Source Temperature: 230°C.[10][11]

- Ionization Mode: Electron Ionization (EI) at 70 eV.[10][11]

- Mass Range: m/z 40-300.

3. Data Analysis:

- Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

- Extract the mass spectrum from the apex of the chromatographic peak.

- Identify the molecular ion peak and major fragment ions.

- Compare the obtained spectrum with the predicted fragmentation pattern outlined in this guide and search against spectral libraries (e.g., NIST).

Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol is suited for direct infusion analysis to confirm the molecular weight.

1. Sample Preparation:

- Prepare a stock solution of 1 mg/mL of this compound in methanol or acetonitrile.

- Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.

2. ESI-MS Instrumentation and Conditions:

- Mass Spectrometer: Waters Xevo G2-XS QToF, Sciex Triple Quad 6500+, or equivalent.

- Ionization Mode: Electrospray Ionization (ESI), Positive.

- Infusion Flow Rate: 5-10 µL/min.

- Capillary Voltage: 3.0 - 4.0 kV.[12][13]

- Cone/Nozzle Voltage: 20-40 V (can be increased to induce in-source fragmentation).[9]

- Source Temperature: 100-150°C.[9]

- Desolvation Gas (N₂): Flow rate of 600-800 L/hr at a temperature of 300-400°C.[13]

- Mass Range: m/z 50-500.

3. Data Analysis:

- Acquire the mass spectrum and identify the peak corresponding to the protonated molecule [M+H]⁺ at m/z 149.1.

- Verify the isotopic pattern for a molecule with the formula C₈H₉N₂O⁺.

Conclusion

The mass spectral behavior of this compound can be reliably predicted based on the well-established fragmentation patterns of its constituent functional groups. Under EI, a rich fragmentation spectrum is expected, providing significant structural information through characteristic losses of methyl radicals, formaldehyde, and hydrogen cyanide. In contrast, ESI will primarily yield the protonated molecule, serving as a robust method for molecular weight confirmation. The experimental protocols provided herein offer a solid foundation for the successful analysis of this and structurally related compounds, enabling confident identification and characterization in a research and development setting.

References

- Zahran, N.F., Helal, A.I., & Rasgeed, N. (1997). Mass spectrometric study on the fragmentation of anisole.

- Studylib. Mass Spectrometry Fragmentation: Ethers, Amines, More.

- Rap, D. B., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 26(9), 6729-6740.

- ETDEWEB. (1997). Mass spectrometric study on the fragmentation of anisole.

- Schlemper, C., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8254.

- Kamer, L., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9132-9143.

- LibreTexts. (2021). 2.15: Fragmentation of Amines. In Organic Chemistry (McMurry).

- JoVE. (2023). Mass Spectrometry of Amines.

- Ghosh, C., et al. (2015). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of Analytical & Bioanalytical Techniques, 6(5), 261.

- ResearchGate. (2016). Photoionization mass spectra of anisole taken with selected temperatures at a photoenergy of 10.6 eV.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- TDI-Brooks. (n.d.). Quantitative Determination of Aromatic Hydrocarbons using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry.

- da Silva, A. B., et al. (2018).

- ResearchGate. (2024). Ionic Fragmentation Products of Benzonitrile as Important Intermediates in the Growth of Polycyclic Aromatic Hydrocarbons.

- D'Agostino, L. A., & Vissers, J. P. C. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(3), 316-343.

- Amirav, A. (2020). Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS. Spectroscopy Online.

- Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS.

- Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide.

- CP Lab Safety. (n.d.). 2-Amino-5-methoxy-benzonitrile, min 97%, 10 grams.

- ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules.

- Wolrab, D., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online.

- eGyanKosh. (n.d.). Unit 13: Mass Spectrometry: Fragmentation Patterns.

Sources

- 1. agilent.com [agilent.com]

- 2. whitman.edu [whitman.edu]

- 3. Mass spectrometric study on the fragmentation of anisole (Journal Article) | ETDEWEB [osti.gov]

- 4. studylib.net [studylib.net]

- 5. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. elementlabsolutions.com [elementlabsolutions.com]

- 10. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spectroscopyonline.com [spectroscopyonline.com]

synthesis and characterization of 2-Amino-5-methoxybenzonitrile

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-5-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and characterization of this compound, a valuable benzonitrile derivative. The presence of amino, methoxy, and nitrile functional groups makes this compound a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document, designed for chemical researchers and drug development professionals, offers a deep dive into a robust synthetic pathway, detailed characterization protocols, and the scientific rationale underpinning these methodologies.

Strategic Approach to Synthesis

The synthesis of substituted benzonitriles can be approached through various strategic disconnections. A highly effective and widely applicable method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction.[3][4] This reaction proceeds via the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt.[5] This approach is particularly advantageous due to the commercial availability of the requisite aniline precursors and the generally high yields and functional group tolerance of the reaction.

Proposed Synthetic Pathway: The Sandmeyer Reaction

The proposed synthesis of this compound commences with 4-methoxy-2-nitroaniline. The synthetic sequence involves the reduction of the nitro group to a primary amine, followed by the selective diazotization of one of the amino groups and subsequent cyanation. However, a more direct and controlled approach involves starting from 2-amino-5-methoxyaniline, performing a selective diazotization, and then the Sandmeyer reaction. For the purpose of this guide, we will outline a plausible route starting from a commercially available precursor that leads to the target molecule, acknowledging that multiple routes exist. A common and reliable method is the cyanation of an aryl diazonium salt, which is a hallmark of the Sandmeyer reaction.[6]

The reaction mechanism is a radical-nucleophilic aromatic substitution (SRNAr).[3] It begins with the formation of a diazonium salt from the aromatic amine and a nitrite source in an acidic medium.[7] A one-electron transfer from the copper(I) catalyst to the diazonium salt then generates an aryl radical, with the loss of nitrogen gas.[6] The aryl radical subsequently reacts with the cyanide anion, and the copper(I) catalyst is regenerated.

Visualizing the Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.